Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Interfacial microenvironment regulation of FeOOH/S-Co heterostructure catalysts via S atoms for overall water splitting†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05613A
The rational design of interfacial structures provides more opportunities to improve the performance of heterogeneous catalysts for water splitting. However, they still suffer from high oxygen and hydrogen evolution reaction (OER and HER) overpotentials and sluggish kinetics. Herein, a novel interfacial S-atom-regulated metallic Co and FeOOH heterostructure catalyst on Ni foam (FeOOH/S-Co/NF) is designed for alkaline water splitting with high performance. The FeOOH/S-Co/NF catalyst exhibits low overpotentials of 264 and 27 mV at 10 mA cm−2, and 294 and 108 mV at 100 mA cm−2 for OER and HER, respectively, with high stability. When serving as a bifunctional catalyst, only 1.576 V is required to drive 10 mA cm−2. In situ Raman spectroscopy and theoretical calculations validate that interfacial microenvironment regulation optimizes the adsorption of OER and HER intermediates and reduces the thermodynamic energy barrier of the OER reaction. This study provides a new strategy and insight for designing efficient metal-compound heterostructure electrolytic water catalysts.
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Unveiling the (de-)lithiation mechanism of nano-sized LiMn2O4 allows the design of a cycling protocol for achieving long-term cycling stability†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04660E
While nano-sized LiMn2O4 spinel cathode materials have demonstrated enhanced electrochemical performance, (de-)intercalation processes and their impact on structure stability are still not fully understood. Consequently, it is not obvious how to further improve their long-term cycling stability. Herein, we report an in-depth investigation of the local atomic geometry, electronic and crystallographic structure evolution using operando XAS and XRD to shed light on the (de-)lithiation and Jahn–Teller distortion mechanisms when cycled in a wide voltage range of 2.0 to 4.3 V vs. Li+/Li. The results from operando XAS indicated that it is easier to intercalate Li+ into the structure of the nano-sized spinel particles than into the micro-sized spinel particles, as confirmed by operando XRD exemplifying the reversible formation of the Jahn–Teller distorted tetragonal phase. Utilizing a wide voltage range with a discharge until 2.0 V vs. Li+/Li, the nano-sized spinel presents more defined plateaus in the high voltage galvanostatic charge/discharge profiles indicating improved Li+ diffusivity. Leveraging on these findings, a novel electrochemical cycling protocol, with periodic deep discharge to 2 V, yields superior electrochemical performance for the nano-sized spinel cathode cycled in the range of 3.3 to 4.3 V vs. Li+/Li exhibiting an excellent structure cyclability and an unprecedented increase in the specific capacity upon long-term cycling.
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Borophene and BC2N quantum dot heterostructures: ultrasensitive humidity sensing and multifunctional applications†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04473D
Precise and real-time monitoring of the humidity value is of great significance to the living comfort and also to many applications in the field of agriculture, food and medicine. Although humidity sensors have become one of the most widely used chemical sensors, the low sensitivity and long response or recovery time have been hindering the development of this field. Due to the synergistic effect, the selection of heterostructures as sensing layers has been proven to be a simple and effective method for the next generation of high-performance humidity sensors among the proposed solutions to improve sensing performances. Here, we have successfully prepared borophene-BC2N heterostructures by in situ self-assembly under ultrasonic irradiation and fabricated the corresponding high-performance humidity sensor via a facile method. The sensor exhibits a wide detection range (11–97%), ultra-high sensitivity (up to 22 001% at 97% RH), low hysteresis, good repeatability and fast response (11.82 s)/recovery (1.41 s). Compared to pristine borophene or BC2N QDs, borophene-BC2N heterostructures show a 100 or 20 times higher sensitivity at 97% RH at room temperature, which is the highest sensitivity among all the typical humidity sensors in previous studies. In addition, the sensor also exhibits long-term stability, excellent flexibility and high selectivity. Because of the excellent sensing performances, the heterostructured sensor can be successfully used in diaper monitoring of infants and critically ill patients, wireless monitoring of respiratory behavior and speech recognition by detecting humidity in exhalation, and non-contact switch by detecting the humidity value of the fingertip surface. This work can provide effective strategies for developing smart diapers, auxiliary voice systems, human health monitoring and prevention, and promote the development of non-contact man–machine interface systems without risks of infection.
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A highly stretchable, self-adhesive, anti-freezing, and highly sensitive dual-network conductive hydrogel sensor for multifunctional electronic skin†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04980A
Hydrogel-based wearable sensors have received great attention owing to their potential applications in human health detection and identification of wearable devices. However, it is still a great challenge to integrate all the key functions (such as high stretchability, self-adhesive properties, excellent anti-freezing properties, and high conductivity) into a single hydrogel. In this study, MXene@cellulose nanofibers (MXene@CNFs) were added to polyacrylamide/gelatin (PG) dual-network hydrogels. Afterward, the hydrogels were immersed in different solutions for further crosslinking to explore the effect of different solutions and different immersion times on the degree of crosslinking. Finally, the PG/MXene@CNF/CaCl2 composite hydrogel sensor exhibited an excellent stretchability of >1600%, a high strain sensitivity of 19.95 over a wide strain range, strong adhesion (17.4 kPa), excellent anti-freeze resistance, a fast response time of 150 ms, and high electromagnetic shielding capability. The hydrogel-based wearable sensor could accurately monitor various body movements, vocal cord articulation, letter recognition, heat source location, and human窶田omputer interaction and had a wide range of applications for developing wearable electronic devices, intelligent soft robots, electronic skins, and human窶田omputer interfaces.
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Rashba effect and point-defect engineering synergistically improve the thermoelectric performance of the entropy-stabilized Sn0.8Ge0.2Te0.8Se0.2 alloy†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03522K
High-entropy alloys (HEAs) extend the phase composition and thus enlarge the space for optimizing the performance of structural materials, catalysts, thermoelectrics, etc. To date, researchers have constructed SnTe-based HEAs mainly by alloying at the Sn cationic sublattice, leaving the anionic site untouched, which hinders performance optimization by exploring new phase compositions and band structures. Herein, we report that Sn1−yGeyTe0.80Se0.20 alloys can be stabilized by increasing the Ge content to larger than 5% (y > 5%), as a result of the entropy stabilization effect. Meanwhile, heavily co-alloying Ge and Se in SnTe breaks the inversion symmetry by lattice distortion, inducing the Rashba effect to split the L band and align multiple valence bands at valence band maximum (VBM). Additionally, introducing Sb and vacancies at the Sn site of Sn0.8Ge0.2Te0.8Se0.2 has enabled a high zT value of 1.3 at 823 K, which is comparable to those of cation-disordered SnTe-based high-entropy samples. This work reassures the choice of heavily alloying Se in SnTe-based materials and paves the way to design new SnTe-based high-entropy thermoelectric materials with multiple elements at both anionic and cationic sites.
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Surface engineering of a superamphiphilic, self-growing fibrous Janus membrane prepared from mycelium†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05220F
The increasing demand for effective oil–water separation materials has encouraged the exploration of sustainable and ecofriendly solutions. In this study, we investigate the surface engineering of a superamphiphilic, self-growing fibrous membrane derived from the Pleurotus ostreatus mycelium. A nanoporous membrane contactor facilitated the harvest of a fibrous Janus membrane by blocking the contact between the mycelium and the growth medium yet allowing nutrient transport to the mycelium. The analysis of the hydrophilicity of the membrane surface and at the mycelium–membrane interface revealed improved wettability and surface fine-tuning. The hydrophilic side was observed at the membrane–mycelium interface, whereas the hydrophobic side displayed a dense layer of closely packed fibrous hyphae. A gradient in the hypha density was revealed through Z-stack fluorescence confocal microscopy and two-dimensional segmentation analysis. The selectivity in oil–water separation was fine-tuned, which provided a sustainable and ecofriendly approach for addressing environmental challenges. The findings of this study emphasize the significance of harnessing natural compounds and self-growing fibrous mycelium as an innovative approach to surface engineering for advanced separation technologies. For the first time, we have successfully demonstrated a new application of membrane contactors for developing superamphiphilic mycelium materials.
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MoP4/Ni3S2/MoO3 heterogeneous structure nanorod arrays for efficient solar-enhanced overall water splitting†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05330J
NiMo-based materials are promising candidates for alkaline overall water splitting. Unfortunately, the catalytic activity of most nickel–molybdenum based electrocatalysts is still far below the standard for practical applications. Therefore, the development of new nickel–molybdenum-based multi-component catalysts is expected to achieve complementary advantages and improve electrocatalytic water splitting activity. Herein, we have synthesized a multi-phase heterostructured electrocatalyst grown on NiMoO4 nanorods using the strategy of simultaneous phosphatization and sulfidation. The interface formed between multi-phase heterostructures plays a crucial role in solar-enhanced overall water splitting. According to the experimental results, at a current density of 10 mA cm−2, the required overpotentials of MoP4/Ni3S2/MoO3/α-NiMoO4/β-NiMoO4 (NiMo-PS@NF) catalysts for the HER and OER are as low as 35 mV and 211.8 mV, respectively. The overall water splitting cell voltage is as low as 1.391 V (10 mA cm−2) due to the high intrinsic activity and efficient electron transfer efficiency. Meanwhile, the bifunctional electrocatalyst can operate continuously for at least 65 hours at 100 mA cm−2 current density. Notably, this electrocatalyst exhibits enhanced electrocatalytic water splitting activity under simulated sunlight irradiation. Surprisingly, the electrocatalyst exhibits a solar-to-hydrogen efficiency of 19.42% in a photoelectric coupled water splitting system. In addition, the density functional theory (DFT) results are in agreement with the experimental results. This work provides a new idea for improving electrocatalytic activity by rational use of solar energy.
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Amorphous porous Fe-BTC prepared via the post-synthetic metal-ion metathesis of HKUST-1†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05626K
“Defect engineering”, in which defects are intentionally introduced into metal–organic frameworks (MOFs) with the aim of functionalizing pores and modifying their size distributions, has recently attracted considerable interest. Unfortunately, the surface area of a MOF is inversely proportional to the number of defects, which is the main drawback associated with defect generation; consequently, amorphous MOFs are not very porous. Herein, we prepared Fe-BTC (BTC = 1,3,5-benzenetricarboxylic acid), a defect-rich, amorphous, but porous material, via the post-synthetic metal-ion metathesis (PSMM) of CuZn-HKUST-1 with Fe2+/Fe3+. Zn2+ is relatively weakly bound to BTC3− and is easily replaced by Fe2+/Fe3+, whereas Cu2+ forms stable bonds that maintain the overall MOF structure during the PSMM. Subsequent oxidation of all Fe states to Fe3+ creates significant defects and disorder at metal nodes. While the resulting amorphous Fe-BTC is of similar porosity to Cu-HKUST-1, defects at its metal sites accelerate reactions involving Lewis acid catalysis.
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Piezocatalysis: a promising alternative route for CO2 reduction
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04758J
Catalytically reducing CO2 offers an effective way to produce energy-rich fuels and high-value chemicals while simultaneously sequestrating CO2 from the environment. However, driving the CO2 reduction reaction (CO2RR) is challenging, because the linear molecular structure of CO2 is chemically inert with a low electron affinity. Thermal, light, and electrochemical energy are typically utilized to drive the CO2RR. One alternative route to reduce CO2 is via piezocatalysis. Piezocatalysis exploits the polarization of a material upon applying mechanical stress which enables spatial separation of the mechanically produced charge carriers to inhibit recombination. A piezocatalyst is uniquely suited to drive the CO2RR even in the dark without external heating and a sacrificial compound. Although the piezocatalytic CO2RR is just beginning to be explored, it is foreseen to become one of the most important scenarios for CO2 utilization. In this perspective, we discuss prospects and challenges of the piezocatalytic CO2RR. The received hypotheses on the piezocatalysis mechanism are critically discussed. Guidelines to obtain a potentially efficient piezocatalyst are outlined. We expect our contribution to inspire readers to get involved in this promising new area of research and bring it in the right direction.
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Atomically precise copper nanoclusters as a potential catalyst for the electrochemical oxygen evolution reaction†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04477G
Metal nanoclusters (MNCs) are gaining interest as electrocatalysts for various electrochemical reactions. Herein, we report a simple method for synthesizing copper nanoclusters (CuNCs@4MP) capped with 4-mercaptopyridine (4-MP), showcasing their potential as electrocatalysts for the oxygen evolution reaction (OER). These nanoclusters, measuring less than 2 nm, exhibit vibrant yellow fluorescence in both solid and solution states, owing to their precise atomic structure. Utilizing their distinct electronic energy levels and active copper centers, CuNCs@4MP show considerable potential in driving the OER in acidic, neutral, and alkaline electrolyte environments. As evidenced by density functional theory-based analyses, it exhibited exceptional OER performance in alkaline conditions with an overpotential of 280 mV at 10 mA cm−2 and a Tafel slope of 97 mV dec−1. This study paves the way for the development of scalable and cost-effective single metal-based nanoclusters as electrocatalysts for OER, presenting a viable alternative to traditional mixed transition metal oxides.
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Tailoring the shell thickness of yolk–shell structured carbon microspheres: applications in metal selenide and carbon composite microspheres for enhanced sodium ion storage properties†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04705A
The yolk–shell structured material, characterized by its core@void@shell configuration, has garnered considerable attention as an anode material for sodium ion batteries due to its advantageous internal void space, large surface area, and short ion diffusion distance. While previous studies have mainly focused on controlling the thickness of the outer shell in a yolk@void@pure carbon shell configuration, tailoring the optimized thickness of the outer shell in metal compounds–carbon composites has not been reported until now. In this study, we propose a novel strategy for tailoring the thickness of the outer shell in yolk–shell structured carbon microspheres using spray pyrolysis. These carbon microspheres possess abundant pores and offer variable outer shell thickness, making them an ideal reservoir for nickel–cobalt selenide composites. Through optimization of the yolk–shell structured nickel–cobalt selenide–carbon composites for sodium ion batteries (SIBs), we achieved exceptional electrochemical performance, capitalizing on their structural advantages. The optimized nickel–cobalt selenide–carbon yolk–shell composite microspheres exhibited a remarkable cycling lifetime, retaining 344 mA h g−1 over 200 cycles at 0.5 A g−1, as well as an excellent rate capability, delivering 237 mA h g−1 at 5 A g−1.
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Recent progress and perspectives on heteroatom doping of hematite photoanodes for photoelectrochemical water splitting
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04520J
Over the past few decades, extensive research on photoelectrochemical (PEC) water splitting has been conducted as a promising solution to meet the increasing demand for cleaner and renewable energy in a sustainable manner. Among the various photocatalysts, hematite (α-Fe2O3) has gained significant attention due to its advantageous characteristics, such as a high theoretical solar-to-hydrogen conversion efficiency value, a suitable band gap energy for visible light absorption, chemical stability, and low cost. However, the high PEC potential of α-Fe2O3 is hindered by several limitations, including band gap mismatch, short hole diffusion length, and low electrical conductivity. Several modifications are necessary to enhance the viability of α-Fe2O3 as an efficient photocatalyst for PEC water splitting. This review article primarily focuses on strategies aimed at improving PEC water oxidation performance, especially by addressing its poor transport behavior through heteroatom doping. In particular, we explore the co-doping approach involving unintentional Sn dopants, which are diffused from the fluorine-doped tin oxide substrate during high-temperature annealing.
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Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05158G
Post-synthesis modification (PSM) is an efficient means to introduce functional chemical groups into metal–organic frameworks (MOFs) by modifying metal clusters or ligands after MOFs have been synthesized. Various functional chemical groups are capable of being incorporated into the frameworks by PSM without changing the original MOF structures. Herein, firstly, the synthesis mechanisms of post-synthesis modified MOFs are introduced. Secondly, their characteristics such as crystallinity, porosity, morphology, stability, and fluorescent properties are discussed. Thirdly, applications of the modified MOFs are summarized focusing on catalysts, sensors, absorbents, energy storage, and separation. Lastly, potential challenges and new visions for developing PSMs are proposed based on recent literature and our knowledge. We hope that this review can serve as a very small stepping stone in the field of MOF PSM.
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Utilizing machine learning to optimize metal–organic framework-derived polymer membranes for gas separation†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05235D
Metal–organic frameworks (MOFs) have gained substantial attention as promising materials for gas separation membranes due to their exceptional porosity, tailorability, and functionalizability. In this study, we present a novel approach to further enhance the properties of porous polymer membranes emerging from MOFs through crosslinking of the organic linker molecules and subsequent metal-atom removal. To ensure reproducibility of the multi-step synthesis process and high quality of the resulting polymeric membranes, we automated the process and followed a machine learning optimization approach. The high-quality MOF-thin films (SURMOFs) were prepared in a layer-by-layer fashion directly on gold-coated porous alumina substrates. This direct synthesis proved crucial to preserve the structural integrity of the membranes and thus avoiding defect formation caused by a substrate-transfer process, which is usually required when advanced materials are used to fabricate a membrane. The initial SURMOF membrane exhibits moderate gas separation performance, once crosslinked, its gas selectivity could be significantly enhanced although with the compromise of lower gas permeance. Interestingly, once we removed the metal centers and thereby converted the SURMOF into a purely organic polymeric membrane, the membrane gas permeance could be restored almost to its initial condition while preserving the enhanced selectivities. In particular, the resulting polymeric membrane outperforms most commercially available polymer membranes for H2/CO2 gas separation. This research outlines a promising approach to employ MOFs as template in the generation of advanced polymer membranes for various gas and liquid phase separation applications.
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Basic guidelines of first-principles calculations for suitable selection of electrochemical Li storage materials: a review
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05042D
In this work, practical ways of using first-principles and machine learning calculations in rechargeable Li batteries to understand the associated electrochemical Li storage reactions as well as support researchers in identifying the suitable electrode and electrolyte materials are described. We summarize in detail the theoretical approaches for different components of lithium-ion batteries (LIBs) in the simplest possible way by categorizing them into two sections: the first section describes the computational approaches for battery investigations, such as structural (DFT and AIMD-based), electronic, thermoelectric, mechanical, adsorption, ion transport, electrochemical properties, and machine learning (ML) over DFT while the second section discusses the use of these computational approaches to investigate the experimental studies on LIBs. This review will be useful to both experimental and theoretical researchers in understanding the electrochemical Li-ion storage mechanism and enable time- and cost-effective fabrication of LIBs with an emphasis on significantly increasing the energy density, lifetime, and safety.
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High capacity/reversible Fe/Sn alloys for Na-storage anodes enabled by thermal reaction and then anchoring on exfoliated graphite†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04905A
Sn-based alloys have emerged as high-capacity, low-working voltage anodes for sodium-ion batteries (SIBs) in recent years, but the complex synthesis processes for highly reversible anodes have impeded their practical application. Herein, DFT calculations demonstrated that SnS2 and Fe can undergo a series of reactions to form Fe–Sn alloys, along with high conductivity/reversible FeSx sulfides. Guided by theoretical calculations, FeS/SnS, FeSn2/FeS/SnS, and FeSn/FeSn2/FeS/SnS heterostructure composites anchored on exfoliated graphite (namely FSS-1/G-15%, FSS-2/G-15%, and FSS-3/G-15%, respectively) were fabricated by annealing Fe and SnS2 mixed powders, and subsequently, ball milling with 15 wt% graphite. Cyclic voltammetry tests, DFT calculations, and ex situ XRD analysis co-confirmed that FeSn and FeSn2 are partially reversible, while FeS and SnS are reversible. FSS-3/G-15% exhibits the best overall Na+-storage performances, which delivered approximately 402, 351, 326, 302, 270, and 259 mA h g−1 at 0.1, 1, 2, 4, 8, and 10 A g−1, with an initial coulombic efficiency of 83.3% at 0.1 A g−1, surpassing most of the recent-reported analogous alloy anodes. The universal material synthesis method only needs one step of thermal reaction, and then ball milling, which may hold great promise in future applications in various fields.
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Material selection and performance optimization strategies for a wearable friction nanogenerator (W-TENG)
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04710E
With developments in science and technology, wearable electronic products are increasingly used in daily lives. The growing demand for energy highly necessitates developing new energy sources. As a modification of traditional friction nanogenerators (TENGs), wearable friction nanogenerators (W-TENGs) can convert mechanical energy from human movements into electricity. The working principle and primary working mode of the W-TENG are elucidated in this paper. The triboelectric materials commonly used for W-TENGs are selected based on the type of friction materials to achieve a better triboelectric output. To improve the triboelectric output, some optimization suggestions for triboelectric materials are put forward: increasing the surface charge density and reducing the decline in triboelectric charge to enhance the output performance of the W-TENG fundamentally. Finally, the prospects and challenges of the W-TENG are analyzed, and it is hoped that this review can promote the development of the W-TENG and provide clean and sustainable energy solutions for wearable bioelectronic systems.
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High-efficiency purification of CH4 and H2 energy sources enabled by a phosphotungstic acid-supported Os single-atom catalyst†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04850K
Methane (CH4) and hydrogen (H2) show promise as low-carbon energy sources, but their impurities, including H2 and CO, pose challenges for storage and use. To address these challenges, a robust purification protocol for CH4 and/or H2, combined with the catalytic conversion of impurities into CO2 and H2O, is a compelling solution. In this work, we investigated 11 phosphotungstic acid (PTA)-supported single-atom catalysts (SACs) by density functional theory (DFT) computations. Os1/PTA SACs exhibited superior catalytic activity, and the ease of oxidation follows the CO > H2 > CH4 order. It facilitated efficient purification of CH4 in solvents such as water, MeOH, and various others. For H2 purification, Os1/PTA SACs demonstrated excellent performance in gas, water, and MeOH. Notably, in water and MeOH, it selectively removed CO without consuming H2 with low free energy barriers. The strong Os-PTA interactions and charge transfer mechanism contributed to its exceptional catalytic activity. Our findings shed light on SAC behavior and their potential for efficient CH4 and H2 purification. By addressing impurity challenges and improving clean energy utilization, these findings contribute to the development of sustainable energy technologies.
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Research progress of transition-metal dichalcogenides for the hydrogen evolution reaction
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04475K
In recent years, transition-metal dichalcogenides (TMDs) have shown great potential as electrocatalysts in the hydrogen evolution reaction (HER). However, shortcomings, such as low active site density and poor electrical conductivity, must be fixed by taking appropriate measures. In this paper, the commonly used synthesis methods of TMDs were first reviewed, and are divided into top-down (including mechanical dissociation and liquid phase dissociation) and bottom-up (including wet chemical synthesis, chemical vapor deposition (CVD) and template-assisted synthesis). Then, according to the current problems of TMDs, five strategies for regulating the HER activities of TMDs are summarized, which are phase engineering, defect engineering, heteroatom doping, heterostructure and strain engineering. This paper focuses on understanding the microscopic changes and regulatory mechanism of TMDs in the regulatory process through density functional theory, and puts forward our own insights. This article can help readers quickly understand the main electrocatalytic mechanisms of TMDs for the HER.
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High-throughput design of bimetallic core–shell catalysts for the electrochemical nitrogen reduction reaction†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05408J
The electrochemical nitrogen reduction reaction (NRR) is an attractive alternative process for producing ammonia in an eco-friendly manner. However, the development of a highly active and selective catalyst remains a formidable challenge. Herein, 870 core–shell catalysts comprising 30 transition metals are systematically screened, and their electrochemical NRR catalytic performances are estimated using density functional theory. From the 870 core–shell catalysts, four catalysts (Pd–Ru, Pt–Re, Ir–Re, and Pd–Re) are identified as promising candidates for NRRs. Three crucial factors (strain effect, ligand effect, and shell crystal structure) that determine the catalytic performance of the core–shell catalysts are systematically explored to discover the underlying mechanisms behind the enhanced catalytic activity and selectivity observed in these proposed catalysts. The strain effect surpasses the ligand effect, and the catalytic selectivity can be enhanced by applying tensile strain to the shell layers. Additionally, the ligand effect that induces electron gain and loss modulates the adsorption properties of the intermediates, further enhancing the activity of the core–shell catalysts. Moreover, the crystal structure effects of the shell element on the electrochemical NRR are discussed for the first time in this work. Based on the three effects, we suggest a multilayered catalyst composed of three elements (Pd–Re–Ru) that exhibits catalytic activity and selectivity superior to those of the Pd–Ru core–shell catalyst. In this work, we provide insights into core–shell or multilayered catalyst designs and strategies for further enhancing their catalytic performance.
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29174
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.90 99 Science Citation Index Science Citation Index Expanded Not
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